Technical Deep Dive: P-007 – A Selective CBP/p300 PROTAC Degrader
Technical Deep Dive: P-007 – A Selective CBP/p300 PROTAC Degrader
Topic: P-007 PROTAC CBP p300 degrader structure Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
P-007 (also identified as Thalidomide-NH-CBP/p300 ligand 2) is a highly potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CBP (CREB-binding protein) and p300 (E1A-associated protein p300).[1][2][3][4][5][6]
Unlike traditional small-molecule inhibitors that merely occupy the bromodomain or HAT (histone acetyltransferase) domains, P-007 recruits the Cereblon (CRBN) E3 ubiquitin ligase complex to the target proteins, facilitating their polyubiquitination and subsequent proteasomal degradation.[1] This "event-driven" pharmacology allows for the complete ablation of CBP/p300 scaffolding and enzymatic functions, offering superior efficacy in oncogenic contexts such as Androgen Receptor (AR)-positive prostate cancer and hematological malignancies.[1]
Molecular Architecture & Structural Logic
P-007 utilizes a modular "linker-warhead" architecture optimized for permeability, ternary complex stability, and degradation efficiency.[1]
Chemical Structure Analysis
The molecule is composed of three distinct functional domains:
| Domain | Component | Function | Structural Insight |
| E3 Ligand | Thalidomide Derivative | Recruits CRBN E3 Ligase | The phthalimide core binds to the tri-tryptophan pocket of CRBN.[1] The linkage is typically established via an amine (4-amino or 5-amino position) to minimize steric clash with the ligase surface.[1] |
| Linker | Alkyl-Amide Chain | Connects Ligands | A hydrophobic alkyl chain (approx.[1] C7-C8) containing amide bonds.[1] The length is critical to span the gap between CRBN and CBP/p300 without inducing "hook effects" (unproductive binary binding) at physiological concentrations. |
| Target Ligand | GNE-781 Analog | Binds CBP/p300 Bromodomain | Based on a tetrahydroquinoline/pyrazole scaffold. Key pharmacophores include a difluoromethyl group (H-bond donor/acceptor) and a fused ring system that mimics the acetyl-lysine (KAc) residue recognized by the bromodomain.[1] |
Chemical Identity[1]
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Systematic Name: Thalidomide-NH-CBP/p300 ligand 2[1][2][3][4][5][6][7][8][9][10][11]
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SMILES: CNC(=O)N1CCC2=C(C1)C(=NN2C1CCN(CC1)C(=O)CCCCCCCNC1=CC=C2C(=O)N(C3CCC(=O)NC3=O)C(=O)C2=C1)N1CCCC2=CC(C3=CN(C)N=C3)=C(C=C12)C(F)F
Mechanism of Action (MOA)
P-007 operates via the Ubiquitin-Proteasome System (UPS).[1] The mechanism is catalytic; a single P-007 molecule can induce the degradation of multiple CBP/p300 molecules.
The Degradation Cycle[1]
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Binary Binding: P-007 binds to either CRBN or CBP/p300.[7]
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Ternary Complex Formation: The free end of the PROTAC recruits the second protein, forming a CBP:P-007:CRBN ternary complex.
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Ubiquitination: CRBN (part of the CRL4 E3 ligase complex) recruits an E2 ubiquitin-conjugating enzyme, which transfers ubiquitin to surface lysines on CBP/p300.[1]
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Proteasomal Recognition: The polyubiquitin chain serves as a "kiss of death," marking CBP/p300 for recognition by the 26S proteasome.
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Degradation & Recycling: CBP/p300 is unfolded and hydrolyzed; P-007 is released intact to initiate another cycle.
Figure 1: The catalytic degradation cycle of P-007, illustrating the formation of the ternary complex and subsequent proteasomal degradation.[1]
Experimental Protocols & Validation
To validate P-007 in a research setting, the following protocols are recommended. These assays confirm target engagement, degradation potency (DC50), and functional phenotypic effects.[1]
In Vitro Degradation Assay (Western Blot)
Objective: Determine the DC50 (concentration required for 50% degradation) and Dmax (maximum degradation depth).
Reagents:
-
Cell Lines: LNCaP, 22RV1 (Prostate Cancer), or MM.1S (Multiple Myeloma).[1]
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Antibodies: Anti-CBP (Cell Signaling Tech #7389), Anti-p300 (Santa Cruz #sc-48343), Anti-Vinculin (Loading Control).[1]
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Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
Protocol:
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Seeding: Plate cells (e.g., LNCaP) at
cells/well in 6-well plates. Allow adherence overnight. -
Treatment: Treat cells with P-007 in a dose-response format (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 16 hours .
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Control: Include a DMSO vehicle control.
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Rescue Control: Pre-treat one condition with MG-132 (Proteasome inhibitor, 10 µM) or Pomalidomide (CRBN competitor, 10 µM) for 2 hours prior to P-007 addition to prove mechanism dependence.[1]
-
-
Lysis: Wash cells with ice-cold PBS.[1] Lyse in RIPA buffer on ice for 30 min. Centrifuge at 14,000 x g for 15 min at 4°C.
-
Immunoblot: Resolve proteins via SDS-PAGE (4-15% gradient gel).[1] Transfer to PVDF membrane.
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Detection: Incubate with primary antibodies overnight at 4°C. Visualize using ECL substrate.
-
Analysis: Quantify band intensity using ImageJ. Normalize CBP/p300 signal to Vinculin. Plot % degradation vs. Log[Concentration] to calculate DC50.[1]
In Vivo Formulation & Administration
Objective: Assess tumor growth inhibition in xenograft models.
Formulation Strategy (Solubility Optimization): P-007 is lipophilic.[1] A standard "clear solution" formulation for intraperitoneal (IP) or oral (PO) delivery is:
Preparation Steps:
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Dissolve P-007 powder in DMSO (10% of final volume). Vortex until clear.
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Add Tween 80 (5% of final volume). Vortex until clear.
-
Slowly add Saline (45% of final volume) while vortexing.
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Note: Prepare fresh immediately before dosing.
Validation Workflow Diagram
Figure 2: Step-by-step workflow for validating P-007 efficacy from cell culture to animal models.
Key Performance Data
The following data points are representative of P-007's performance in prostate cancer models (e.g., LNCaP, VCaP).
| Metric | Value | Context |
| DC50 (CBP) | ~ 1 - 10 nM | Concentration for 50% degradation in LNCaP cells (16h).[1] |
| DC50 (p300) | ~ 1 - 10 nM | Concentration for 50% degradation in LNCaP cells (16h).[1] |
| Dmax | > 90% | Maximum degradation depth achieved at >100 nM. |
| Selectivity | High | Minimal degradation of non-target bromodomain proteins (e.g., BRD4) due to specific warhead design.[1] |
| IC50 (Viability) | < 100 nM | Anti-proliferative effect in AR+ prostate cancer lines.[1][5] |
References
-
Patent WO2020173440 : Cyclic-AMP Response Element Binding Protein (CBP) and/or Adenoviral E1A Binding Protein of 300 kDa (p300) Degradation Compounds and Methods of Use.[2][3][4][5][9][12] (2020).[1][2][4][8][9][12]
-
MedChemExpress (MCE) : Thalidomide-NH-CBP/p300 ligand 2 (P-007) Product Page.[1] Accessed 2025.
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TargetMol : Thalidomide-NH-CBP/p300 ligand 2 (P-007) Product Data. Accessed 2025. [1]
-
Vannam, R., et al. : Targeted degradation of the enhancer lysine acetyltransferases CBP and p300. Cell Chemical Biology (2021).[1][13] (Contextual reference for dCBP-1/P-007 mechanism).
Sources
- 1. 3-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroquinolin-1-yl]-1-[1-(8-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]amino}octanoyl)piperidin-4-yl]-N-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxamide - C48H57F2N11O6 | CSSB06446547239 [chem-space.com]
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